molecular formula C11H11NO3S B1594862 Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate CAS No. 7556-63-0

Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate

Cat. No. B1594862
CAS RN: 7556-63-0
M. Wt: 237.28 g/mol
InChI Key: ZAQAENJTGPJUEZ-UHFFFAOYSA-N
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Description

“Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate” is an organic compound . It is part of the benzothiazines group of compounds . It is used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

The synthesis of similar compounds follows a Hantzsch-like pathway with the previous formation of two intermediates . The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .


Molecular Structure Analysis

The molecular formula of this compound is C10H9NO3S . Unfortunately, the search for the molecular structure analysis has expired.


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, it can participate in reactions involving β-keto-ester and ammonia . It can also undergo intermolecular amidation reactions .


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 207.18 . The storage temperature should be between 2-8°C in a sealed, dry environment .

Scientific Research Applications

Facile Synthesis and Biological Activity

A novel series of derivatives starting from Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate were synthesized, demonstrating preliminary antibacterial and DPPH radical scavenging activities. This research signifies the compound's potential as a precursor for biologically active molecules (Zia-ur-Rehman et al., 2009).

Synthesis and Antimicrobial Activities

Another study focused on the synthesis of 1,4-benzothiazine derivatives showing convincing activities against Gram-positive bacteria, suggesting the compound's utility in developing new antibacterial agents (Dabholkar & Gavande, 2016).

Chemical Modifications and Cyclization Techniques

Research on 1,2-Benzothiazines explored the preparation from sulfoximines and allyl methyl carbonate, highlighting chemical modifications and potential for creating functional molecules through domino allylation/oxidative cyclization (Wen, Tiwari, & Bolm, 2017).

Stereo-selective Synthesis

A study demonstrated the stereo-selective synthesis of 2-alkylidene derivatives, providing insights into methodologies for creating structurally defined benzothiazine molecules, indicating their significance in synthetic chemistry (Babudri, Di Nunno, & Florio, 1982).

Antioxidant and Antimicrobial Activities

Research into N'-arylmethylidene derivatives synthesized from Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate revealed potential antioxidant and antimicrobial activities, underscoring the compound's application in medicinal chemistry for developing new therapeutic agents (Ahmad et al., 2010).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS07 classification . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-15-10(13)6-9-11(14)12-7-4-2-3-5-8(7)16-9/h2-5,9H,6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQAENJTGPJUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349538
Record name Methyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate

CAS RN

7556-63-0
Record name Methyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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